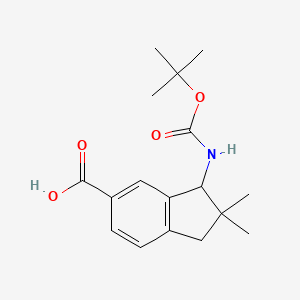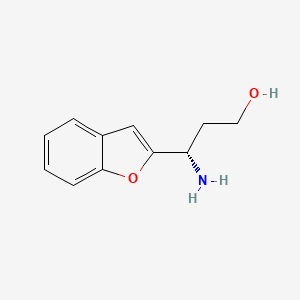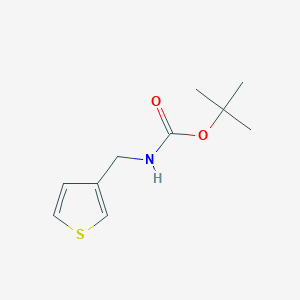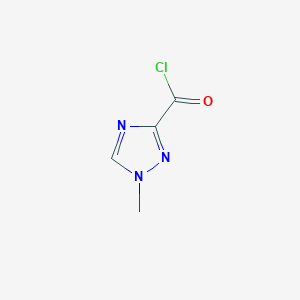
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid+SOCl2→1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: It can be reduced to 1-methyl-1H-1,2,4-triazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Formed through hydrolysis
1-Methyl-1H-1,2,4-triazole-3-methanol: Formed through reduction
Applications De Recherche Scientifique
Chemistry: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. It helps in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. It is also employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbonyl chloride involves its ability to acylate nucleophilic sites on target molecules. The compound reacts with nucleophiles, such as amino groups in proteins or peptides, forming stable amide bonds. This modification can alter the biological activity of the target molecule, leading to changes in enzyme activity, protein-protein interactions, or receptor binding.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-methanol
- 1,2,4-Triazole-3-carbonyl chloride
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form stable amide bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis and a useful tool in biological research. Its derivatives exhibit diverse biological activities, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C4H4ClN3O |
|---|---|
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
1-methyl-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3 |
Clé InChI |
PVQRHUVRWQFGSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

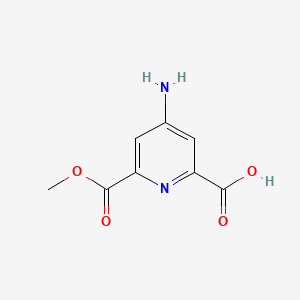



![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)


